molecular formula C21H15N5O2S B2674253 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-07-5

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B2674253
CAS No.: 942002-07-5
M. Wt: 401.44
InChI Key: SRSJGVMIICFJTE-NCELDCMTSA-N
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Description

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a complex organic compound that features a quinazoline core, a thiophene ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Urea Linkage Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

  • 1-(2-Cyanophenyl)-3-[2-oxo-3-(phenylmethyl)quinazolin-4-yl]urea
  • 1-(2-Cyanophenyl)-3-[2-oxo-3-(furan-2-ylmethyl)quinazolin-4-yl]urea

Uniqueness: 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to phenyl or furan analogs

Properties

CAS No.

942002-07-5

Molecular Formula

C21H15N5O2S

Molecular Weight

401.44

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27)

InChI Key

SRSJGVMIICFJTE-NCELDCMTSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

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